4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a bromopyridinyl group, a pyrrolidinyl group, and a trifluoromethyl group, making it a versatile molecule for medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the bromopyridinyl and pyrrolidinyl intermediates separately, followed by their coupling with the pyrimidine core under specific reaction conditions.
Bromopyridinyl Intermediate: The bromopyridinyl intermediate can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate can be prepared by reacting pyrrolidine with an appropriate halide or tosylate under basic conditions.
Coupling Reaction: The final coupling reaction involves the reaction of the bromopyridinyl and pyrrolidinyl intermediates with the pyrimidine core in the presence of a coupling agent such as palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the bromopyridinyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Agents: Palladium catalysts, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinyl group may yield a pyrrolidone derivative, while nucleophilic substitution of the bromopyridinyl group can result in various substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to inhibit specific kinases makes it a valuable tool for investigating cellular signaling pathways.
Medicine
In medicinal chemistry, 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is explored for its potential as a therapeutic agent. Its structural similarity to known kinase inhibitors suggests it may have applications in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its trifluoromethyl group imparts unique chemical and physical properties that are valuable in material science.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A known kinase inhibitor used in the treatment of breast cancer.
Ribociclib: Another kinase inhibitor with applications in cancer therapy.
Abemaciclib: A kinase inhibitor used for the treatment of certain types of breast cancer.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of a bromopyridinyl group, a pyrrolidinyl group, and a trifluoromethyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF3N4O/c1-9-21-13(15(17,18)19)6-14(22-9)23-5-3-10(8-23)24-12-2-4-20-7-11(12)16/h2,4,6-7,10H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCLVGVBHNAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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